molecular formula C14H11ClN2O B14172356 Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide

Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide

Cat. No.: B14172356
M. Wt: 258.70 g/mol
InChI Key: YJGPDMQKIPQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide is a hydrazone derivative that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its diverse biological activities, including antimicrobial, antitubercular, and anticancer properties. Its unique structure, featuring a hydrazone linkage, makes it a valuable target for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide typically involves the condensation of benzoic acid hydrazide with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Medicine: Investigated for its potential antitubercular and anticancer activities. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis and certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
  • Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide
  • Benzoic acid, 4-(butylamino)-, 2-[(4-chlorophenyl)methylene]hydrazide

Comparison: Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide stands out due to its potent biological activities and ease of synthesis. Compared to its analogs, it exhibits higher antimicrobial and antitubercular activities, making it a more attractive candidate for drug development .

Properties

IUPAC Name

N-[(4-chlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGPDMQKIPQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.